2-(2-Fluoro-1-methylcyclopropyl)acetic acid is an organic compound characterized by its unique cyclopropyl structure and the presence of a fluorine atom, which influences its chemical behavior. This compound is classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH). Its molecular formula is , and it has a molecular weight of approximately 150.14 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods involving fluorinated cyclopropanes. It falls under the category of fluorinated organic compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The classification of this compound as a carboxylic acid allows it to participate in typical acid-base reactions, making it versatile in synthetic chemistry.
The synthesis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid typically involves several steps:
For instance, one method described involves reacting 1-fluoro-1-benzenesulfonyl chloride with ethyl diazoacetate in the presence of a catalyst to yield the desired cyclopropane derivative, followed by hydrolysis to form 2-(2-Fluoro-1-methylcyclopropyl)acetic acid .
The molecular structure of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid features a cyclopropane ring with a methyl group and a fluorine atom attached to one of its carbon atoms. The carboxylic acid functional group is attached to another carbon adjacent to the cyclopropane ring.
2-(2-Fluoro-1-methylcyclopropyl)acetic acid can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcomes and yields of these transformations. For example, oxidation typically requires controlled conditions to avoid overoxidation.
Relevant data on boiling point and specific heat capacity may vary based on experimental conditions but are essential for practical applications .
2-(2-Fluoro-1-methylcyclopropyl)acetic acid has several potential applications:
Carbene-mediated cyclopropanation represents the dominant synthetic pathway to the 2-(2-fluoro-1-methylcyclopropyl)acetic acid core. These reactions leverage highly reactive carbene or carbenoid species to form the strained cyclopropane ring while simultaneously introducing fluorine substituents. The most industrially relevant approaches include:
Metal-Catalyzed Diazo Decomposition: A patented method (WO2018032796A1) employs ethyl diazoacetate with ruthenium catalysts under mild conditions (25-40°C) to generate a carbene intermediate. This reacts with alkenes (e.g., 1,1-dichloro-1-fluoroethane) to form fluorinated cyclopropane esters, which are hydrolyzed to the target acid. Critical to yield optimization (>85%) is the use of diphenyl sulfide as an additive, which stabilizes reactive intermediates and suppresses dimerization [1].
Simmons-Smith Cyclopropanation: This classic method utilizes diiodomethane and zinc-copper couple to generate iodomethylzinc iodide (ICH₂ZnI), a carbenoid that adds stereospecifically to fluoroalkenes. Modifications using dibromomethane reduce costs but require higher temperatures (80-100°C), potentially compromising enantiopurity in sensitive substrates [2] [5].
Dihalocarbene Addition: Electron-deficient fluoroalkenes undergo cyclopropanation via in situ-generated difluorocarbenes. Chlorodifluoroacetic acid salts (ClCF₂COONa) serve as efficient precursors at 180-190°C, though competing hydrolysis can limit yields to 40-60%. Phase-transfer catalysts (e.g., tetraarylarsonium salts) enable milder conditions (room temperature) for electron-rich alkenes [8] [9].
Table 1: Comparative Analysis of Carbene-Based Cyclopropanation Methods
Method | Key Reagents/Catalysts | Temperature | Yield Range | Limitations |
---|---|---|---|---|
Ru-Catalyzed Diazo | Ethyl diazoacetate, RuCl₃, Ph₂S | 25-40°C | 80-92% | High catalyst costs |
Simmons-Smith | CH₂I₂, Zn(Cu) | 40-60°C | 70-85% | Limited to CH₂ transfer |
Dihalocarbene (Thermal) | ClCF₂COONa | 180-190°C | 40-65% | Low selectivity, hydrolysis side reactions |
Dihalocarbene (PTC) | ClCF₂H, KOH, Ar₄As⁺X⁻ | 20-25°C | 55-75% | Restricted to electron-rich alkenes |
Non-carbene routes avoid unstable intermediates and offer complementary selectivity profiles:
Nucleophilic Ring-Opening of Epoxides/Sulfites: Cyclopropyl dimethanol cyclic sulfite intermediates undergo regioselective ring-opening with nucleophiles like potassium thioacetate. Subsequent sulfonate esterification (MsCl/TsCl) and cyanide displacement yield nitrile precursors to the acetic acid side chain. This sequence achieves 65-78% overall yield with minimal stereochemical scrambling [7].
Intramolecular Cyclization: Primary halides bearing β-electron-withdrawing groups undergo base-induced 3-exo-trig cyclization. For example, treatment of 4-halo-2-fluorobutanoates with NaH forms the cyclopropane ring via carbanion displacement. Yields are moderate (50-65%) but scalable without specialized catalysts [2].
Wurtz-Type Coupling: Early cyclopropane syntheses used 1,3-dibromopropane with zinc powder in refluxing ethanol (Freund, 1881). Modern variants employ alkylzinc reagents, though fluorinated analogs suffer from low regiocontrol (<30% yield for fluorinated targets) [2].
Table 2: Non-Carbene Cyclopropanation Routes
Strategy | Key Step | Critical Conditions | Yield | Advantages |
---|---|---|---|---|
Sulfite Ring-Opening | KSAc attack on cyclic sulfite | DMSO, 60°C | 65-78% | High regioselectivity |
3-exo-trig Cyclization | Base-induced ring closure | NaH, DMF, 0°C to RT | 50-65% | No metal catalysts required |
Wurtz Coupling | Zn-mediated dihaloalkyl coupling | Zn, EtOH, reflux | 25-40% | Simple starting materials |
Controlling stereochemistry at the fluorinated carbon requires tailored methodologies:
Chiral Auxiliary-Assisted Cyclopropanation: Oppolzer’s sultam or Evans’ oxazolidinones direct face-selective carbene addition. For 2-fluoro-1-methylcyclopropyl systems, diastereoselectivities reach 92:8 dr when using α,β-unsaturated acrylate auxiliaries. However, auxiliary installation/removal adds 3-4 steps [9].
Asymmetric Catalysis: Chiral dirhodium(II) carboxylates (e.g., Rh₂(S-DOSP)₄) enable enantioselective cyclopropanation of allylic fluorides with diazoacetates. Enantiomeric excesses (ee) of 85-94% are achieved in toluene at -40°C. In situ spectroscopic studies reveal that fluorine’s -I effect enhances substrate-catalyst coordination, improving stereocontrol versus non-fluorinated analogs [9] [10].
Organozinc-Mediated Allylation: Recent breakthroughs use polyfluoroallyl boronates with organozinc catalysts bearing chiral diamines. This affords homoallylic alcohols with fluorinated stereocenters (97% ee), which are oxidatively cyclized to enantiopure cyclopropanes. Catalyst loading of 0.5-2 mol% demonstrates potential for scale-up [10].
Table 3: Enantioselective Methods Performance
Method | Chiral Inductor | ee/ dr | Temperature | Key Limitation |
---|---|---|---|---|
Auxiliary-Directed | Evans oxazolidinone | 90-95% dr | -78°C to RT | Multi-step auxiliary handling |
Dirhodium Catalysis | Rh₂(S-DOSP)₄ | 85-94% ee | -40°C | Sensitive to O₂, high catalyst cost |
Organozinc Allylation | (R,R)-Ph-BOX/Zn(II) | 92-97% ee | 25°C | Requires anhydrous conditions |
Translating lab syntheses to manufacturing necessitates optimizing catalyst turnover, solvent systems, and reaction engineering:
Catalyst Recycling: Ruthenium catalysts in diazo-based routes are recovered (>95%) via silica-immobilized triphenylphosphine scavengers. This reduces metal contamination to <5 ppm in APIs and lowers costs by 40% versus homogeneous catalysts [1].
Solvent Selection: Mixed toluene/water biphasic systems replace dichloromethane in hydrolysis steps, enabling easier separation and reducing VOC emissions. Process mass intensity (PMI) decreases by 35% while maintaining >98% purity [1] [7].
Flow Chemistry: Continuous processing minimizes hazards with diazo compounds and difluorocarbenes. Microreactors (channel diameter: 500 µm) achieve 95% conversion in Simmons-Smith reactions with residence times of <2 minutes, compared to 6-12 hours in batch reactors. Integrated in-line IR monitors intermediate stability [2].
Cost Drivers: Raw materials account for 68% of production costs, with thiophenol (stabilizer) and ethyl diazoacetate as major contributors. Switching to diphenyl disulfide (oxidized thiophenol) cuts costs 20% while maintaining yield [1].
Table 4: Industrial Process Comparison
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